molecular formula C37H65NO14 B194137 Erythromycin E CAS No. 41451-91-6

Erythromycin E

Cat. No. B194137
CAS RN: 41451-91-6
M. Wt: 747.9 g/mol
InChI Key: PRUSTPADOGZAML-LMXGZOGMSA-N
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Description

Erythromycin is a macrolide antibiotic used to treat bacterial infections . It is prescribed to treat short-term (acute) bacterial infections, such as chest (respiratory) infections, urine infections, skin infections, and mouth infections . It can be taken by adults and children . It works by killing the germs (bacteria) causing the infection .


Synthesis Analysis

Erythromycin is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea . The erythromycin group generated by bacterial strains encompasses numerous structural variations, that is, ERY A, B, C, D, E, F, and G . Out of the variety of ERY compounds, ERY A (ilotycin) is the primary constituent while ERY E and F are its metabolites .


Molecular Structure Analysis

The molecular formula of Erythromycin is C37H67NO13 . The average mass is 733.927 Da and the monoisotopic mass is 733.461243 Da .


Chemical Reactions Analysis

Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . The thermal behavior of erythromycin has been studied, and it has been found that the active substance is thermally more stable than the tablets .


Physical And Chemical Properties Analysis

The elimination half-life of oral erythromycin was 3.5 hours according to one study .

Scientific Research Applications

Antibiotic Detection and Analysis

  • Development of Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA): Monoclonal antibodies against erythromycin were used to create a ciELISA for determining erythromycin in milk. A novel carboxyphenyl derivative of erythromycin (ERO-CMO) was synthesized for this purpose. The assay showed high cross-reactivity to macrolides with 14-membered rings but not to oleandomycin or macrolides with larger lactone rings. The ciELISA provided recovery values ranging from 76.9% to 85.7% with a 10-fold sample dilution before analysis (Wang et al., 2015).

Interaction with Environmental Contaminants

  • Impact on Microalgae in Aqueous Ecosystems: Erythromycin, when interacting with Cerium oxide nanoparticles (CeO2 NPs), showed a protective role in microalgae, preventing its toxicity in both freshwater (Chlamydomonas reinhardtii) and marine microalgae (Phaeodactylum tricornutum). This study indicated that erythromycin inhibited the microalgae population growth and affected the effective quantum yield of PSII in both microalgae types, highlighting its potential environmental impact (Sendra et al., 2018).

Biosynthesis and Genetic Research

  • Biosynthesis Using E. coli as a Heterologous Host: Erythromycin A's complete biosynthesis was achieved using E. coli, with polyketide biosynthesis modified to produce two erythromycin analogs. This established E. coli as a platform for heterologous production of erythromycin A and its analogs, significantly contributing to pharmaceutical and genetic engineering fields (Zhang et al., 2010).

Antibiotic Resistance Studies

  • Investigation of Erythromycin Resistance Genes: The study focused on identifying and characterizing the erythromycin rRNA methylase gene erm(A) in Enterococcus faecalis. This research is crucial in understanding the mechanisms of resistance to erythromycin and in developing strategies to combat antibiotic resistance (Schwaiger & Bauer, 2008).

Soil and Environmental Applications

  • Soil Amendment with Erythromycin Fermentation Residue: Erythromycin fermentation residue (EFR), treated with heat-activated persulfate oxidation, was applied as a soil amendment. This study showed that such treated EFR could decrease soil pH, increase salinity, and reduce the abundance of erythromycin resistance genes and mobile genetic elements, thus providing insights into soil health and antibiotic resistance spread (Zhang et al., 2020).

Safety And Hazards

Erythromycin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Despite the major advantage of Erythromycin, it exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . In order to overcome these disadvantages, during the past decades, a large variety of ERY formulations, including nanoparticles, have emerged .

properties

IUPAC Name

(1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S,16S)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO14/c1-13-25-36(9,45)29(41)20(4)26(39)18(2)15-34(7,44)31(50-33-27(40)24(38(10)11)14-19(3)48-33)21(5)28-23(32(43)49-25)16-47-37(52-28)17-35(8,46-12)30(42)22(6)51-37/h18-25,27-31,33,40-42,44-45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,27-,28+,29-,30+,31-,33+,34-,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUSTPADOGZAML-LMXGZOGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'',16-Epoxyerythromycin

CAS RN

41451-91-6
Record name Erythromycin E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41451-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERYTHROMYCIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39V2DI8XOX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,370
Citations
JR Martin, RS Egan, AW Goldstein, P Collum - Tetrahedron, 1975 - Elsevier
… To our knowledge erythromycin E represents the first example of a naturally occurring macrolide having a sugar attached oiq an ortho ester linkage. Ortho esters have previously been …
Number of citations: 64 www.sciencedirect.com
JR Martin, RL Devault, AC Sinclair… - The Journal of …, 1982 - jstage.jst.go.jp
… F may be a biosynthetic precursor of erythromycin E. … to the lactone ring; however, in erythromycin E (5), L-cladinose is … Due to the instability of erythromycin E (5) in C5D5N the CMR …
Number of citations: 35 www.jstage.jst.go.jp
Y Mikami, K Yazawa, A Nemoto, H Komaki… - The Journal of …, 1999 - jstage.jst.go.jp
… brasiliensis IFM 0466, the portion of erythromycin E(2) was estimated to be 64 %from the … brasiliensis IFM0466 was thus found to be a new producer of erythromycin E rendering this …
Number of citations: 29 www.jstage.jst.go.jp
T Cachet, G Haest, R Busson, G Janssen… - … of Chromatography A, 1988 - Elsevier
Fig. 1. Chromatogram of the commercial sample from which erythromycin E was isolated. Column: Partisil ODS, IO pm, 25 cm x 4.6 mm ID Mobile phase: acetonitrile-0.2 A4 …
Number of citations: 12 www.sciencedirect.com
SK Chitneni, C Govaerts, E Adams… - … of Chromatography A, 2004 - Elsevier
… anhydroerythromycin E, pseudoerythromycin E enol ether or erythromycin E enol ether. Based on its relative retention time (2.61) compared to erythromycin E, which is similar to that of …
Number of citations: 47 www.sciencedirect.com
D Dabrowska, A Regosz, R Piȩkoś, M Mierzwa… - Microchemical …, 1990 - Elsevier
The ion-pair formation between erythromycin (E) and bromothymol blue (BTB), methylthymol blue (MTB), and thymol blue (TB) has been studied spectrophotometrically. The three dyes …
Number of citations: 21 www.sciencedirect.com
B Disse, U Gundert-Remy, E Weber… - … Journal of Clinical …, 1986 - europepmc.org
The kinetics of erythromycin (E.) was studied in 16 patients with different degrees of impairment of renal function after a single intravenous dose. Renal clearance of E. was found to be …
Number of citations: 14 europepmc.org
A King, T Bathgate, I Phillips - Clinical Microbiology and Infection, 2002 - Elsevier
… as a lawn on Columbia blood agar with an erythromycin E test strip. Minimum inhibitory … against isolates of distinct morphology with erythromycin E test MIC results equal to or greater …
Number of citations: 44 www.sciencedirect.com
MT Ercan, T Aras, IS Ünsal - … and instrumentation. Part B. Nuclear medicine …, 1992 - Elsevier
99m Tc-erythromycin (E) and 99m Tc-streptomycin sulphate (SS) were prepared with >98% labelling efficiency. The labels were stable up to 24 h of testing, using ITLC-SG strips and …
Number of citations: 38 www.sciencedirect.com
JW Fluhr, B Bösch, M Gloor, U Hoffler - Zentralblatt für Bakteriologie, 1999 - Elsevier
Some studies have been published about the in vitro activity of zinc acetate (ZA), erythromycin (E) and their combination (ZA/E) against Propionibacterium spp., especially erythromycin …
Number of citations: 34 www.sciencedirect.com

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